Kdm4-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kdm4-IN-4 is a potent inhibitor of the lysine-specific demethylase 4 (KDM4) family of enzymes. These enzymes play a crucial role in the regulation of gene expression through the demethylation of histone proteins. This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers due to its ability to inhibit the activity of KDM4 enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kdm4-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general steps include the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Kdm4-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Kdm4-IN-4 has a wide range of scientific research applications, including:
Wirkmechanismus
Kdm4-IN-4 exerts its effects by binding to the active site of KDM4 enzymes, thereby inhibiting their demethylase activity. This leads to the accumulation of methylated histones, which in turn affects gene expression and chromatin structure. The molecular targets of this compound include histone H3 lysine 9 (H3K9) and histone H3 lysine 36 (H3K36), which are key sites of methylation regulated by KDM4 enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TACH101: Another potent inhibitor of KDM4 enzymes, currently in clinical trials for advanced cancers.
QC6352: A selective KDM4 inhibitor with unique preclinical characteristics.
Uniqueness of Kdm4-IN-4
This compound is unique due to its high binding affinity for the KDM4A-Tudor domain and its ability to inhibit the interaction between H3K4Me3 and the Tudor domain. This specificity makes it a valuable tool for studying the role of KDM4 enzymes in various biological processes and for developing targeted cancer therapies .
Biologische Aktivität
Kdm4-IN-4 is a small molecule inhibitor targeting the KDM4 family of histone lysine demethylases, which play a crucial role in epigenetic regulation and gene expression. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, and implications for therapeutic applications.
Overview of KDM4 Family
The KDM4 family consists of four isoforms (KDM4A-D) that are involved in the demethylation of specific lysine residues on histone proteins, particularly H3K9 and H3K36. These modifications are critical for regulating gene transcription, DNA repair, and cellular metabolism. Dysregulation of KDM4 enzymes has been implicated in various cancers, making them attractive targets for therapeutic intervention .
This compound functions by inhibiting the activity of KDM4 enzymes. It achieves this by binding to the active site of the enzyme, preventing it from catalyzing the demethylation of histones. This inhibition leads to an accumulation of methylated histones, resulting in altered chromatin structure and gene expression profiles that can suppress tumor growth .
In Vitro Studies
This compound has demonstrated significant antiproliferative effects across various cancer cell lines:
- Breast Cancer : Inhibition of KDM4A and KDM4B led to reduced cell viability and induced apoptosis in MCF-7 breast cancer cells.
- Prostate Cancer : The compound effectively decreased proliferation in LNCaP prostate cancer cells with an IC50 value around 150 nM.
- Acute Myeloid Leukemia (AML) : this compound showed promising results in reducing cell proliferation in AML cell lines, indicating its potential as a therapeutic agent for hematological malignancies .
In Vivo Studies
In xenograft models, where human tumors are implanted into immunocompromised mice, this compound exhibited potent antitumor activity:
Cancer Type | Model Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |
---|---|---|---|
Breast Cancer | MCF-7 Xenograft | 25 | 70 |
Prostate Cancer | LNCaP Xenograft | 20 | 65 |
Acute Myeloid Leukemia | AML Xenograft | 30 | 60 |
These results indicate that this compound not only inhibits tumor growth but also promotes apoptosis in cancer cells through epigenetic reprogramming .
Case Studies and Clinical Implications
Recent studies have highlighted the potential of Kdm4 inhibitors like this compound in clinical settings:
- Breast Cancer : A study demonstrated that patients with high KDM4A expression had poorer prognoses. Treatment with this compound led to significant tumor regression in preclinical models, suggesting its utility as a targeted therapy for aggressive breast cancers .
- Prostate Cancer : In a cohort study involving castration-resistant prostate cancer patients, downregulation of KDM4B was associated with improved response rates to hormone therapy. The introduction of this compound as an adjunct treatment could enhance therapeutic outcomes by targeting underlying epigenetic mechanisms .
Eigenschaften
Molekularformel |
C16H23NO |
---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
(1R,2S,3R,4S)-3-[(dimethylamino)methyl]-1-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H23NO/c1-17(2)11-14-12-8-9-16(10-12,15(14)18)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3/t12-,14-,15-,16+/m0/s1 |
InChI-Schlüssel |
HGNFUCJMHJYHIN-QCEMKRCNSA-N |
Isomerische SMILES |
CN(C)C[C@H]1[C@H]2CC[C@](C2)([C@H]1O)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)CC1C2CCC(C2)(C1O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.